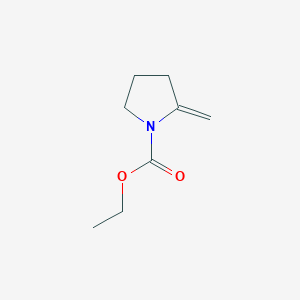
2-Acetylcyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylcyclopentanol is a cyclic alcohol that is commonly used in the field of organic chemistry. It is a colorless liquid that has a strong odor and is highly flammable. This compound is also known as 2-hydroxymethylcyclopentanone or 2-ACPN. It has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol.
Mechanism Of Action
The mechanism of action of 2-Acetylcyclopentanol is not well understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the hydroxyl group. It can also act as a leaving group due to the presence of the acetyl group.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Acetylcyclopentanol. However, it is known to be an irritant to the skin, eyes, and respiratory system. It may also be harmful if ingested or inhaled.
Advantages And Limitations For Lab Experiments
2-Acetylcyclopentanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a relatively low toxicity. However, it has limited solubility in water and may require the use of organic solvents for certain reactions.
Future Directions
There are several potential future directions for research on 2-Acetylcyclopentanol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it may have applications in the field of medicinal chemistry as a building block for the synthesis of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 2-Acetylcyclopentanol is a cyclic alcohol that has several applications in the field of organic chemistry. It is synthesized through the Cannizzaro reaction and acetylation. While there is limited information available on its biochemical and physiological effects, it has several advantages for use in lab experiments. Future research may focus on its potential as a chiral auxiliary and in medicinal chemistry.
Synthesis Methods
The synthesis of 2-Acetylcyclopentanol can be achieved through the reaction of cyclopentanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is known as the Cannizzaro reaction and results in the formation of 2-hydroxymethylcyclopentanone. The compound is then acetylated using acetic anhydride to yield 2-Acetylcyclopentanol.
Scientific Research Applications
2-Acetylcyclopentanol has been used extensively in the field of organic chemistry as a building block for the synthesis of more complex compounds. It is also used as a solvent and a reagent in chemical reactions. Additionally, it has shown potential as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
190143-64-7 |
|---|---|
Product Name |
2-Acetylcyclopentanol |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3 |
InChI Key |
NAAMGEYNWCFXQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCC1O |
Canonical SMILES |
CC(=O)C1CCCC1O |
synonyms |
Ethanone, 1-(2-hydroxycyclopentyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



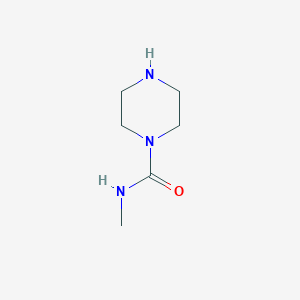
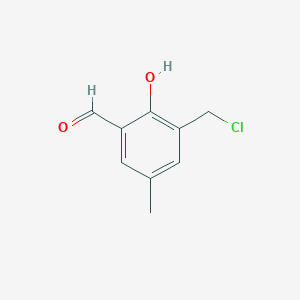
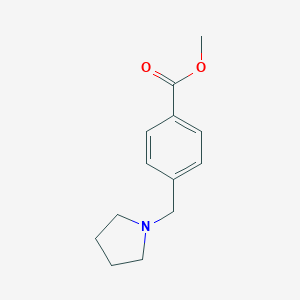
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
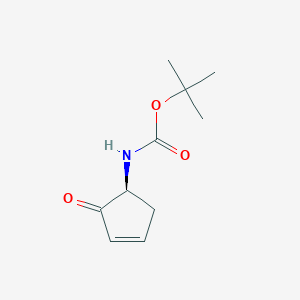
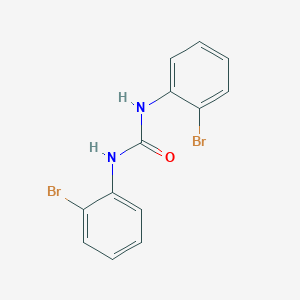
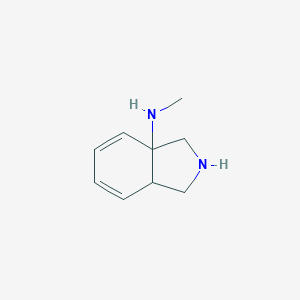
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
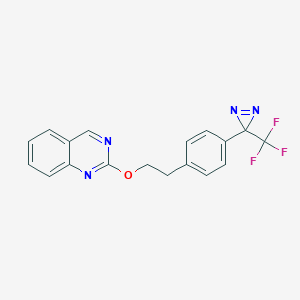

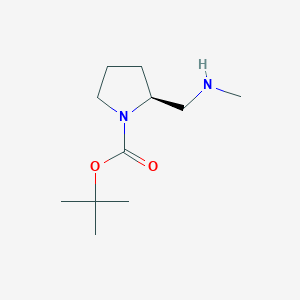
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
